molecular formula C9H11BrFNO B13206095 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol

3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol

Cat. No.: B13206095
M. Wt: 248.09 g/mol
InChI Key: ONCRWLVNHSOTFS-UHFFFAOYSA-N
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Description

3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11BrFNO It is a derivative of propanol, featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.

    Reduction: Reduction reactions may target the bromine or fluorine substituents.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include dehalogenated compounds.

    Substitution: Products may include various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for potential therapeutic applications, although specific uses are still under research.

Industry:

  • Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action for 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity.

Comparison with Similar Compounds

  • 3-Amino-1-(2-bromo-5-fluorophenyl)propan-1-ol
  • 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol
  • 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol

Uniqueness: 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring,

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-1-(2-bromo-6-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2

InChI Key

ONCRWLVNHSOTFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CCN)O)F

Origin of Product

United States

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